2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate
Description
This compound is a piperidine-based acetamide derivative with a 4-cyanobenzyl ether substituent and a 3-fluorophenyl group. The oxalate salt form (C₂H₂O₄·C₂₆H₃₂ClFN₂O₄) enhances solubility and stability, a common strategy in drug design to improve bioavailability . Such derivatives are often explored for central nervous system (CNS) or kinase-targeted therapies due to piperidine’s prevalence in bioactive molecules .
Properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(3-fluorophenyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2.C2H2O4/c23-20-2-1-3-21(12-20)25-22(27)14-26-10-8-19(9-11-26)16-28-15-18-6-4-17(13-24)5-7-18;3-1(4)2(5)6/h1-7,12,19H,8-11,14-16H2,(H,25,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHXNPXQZDJHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NC3=CC(=CC=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate, also referred to by its CAS number 1396879-39-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C26H31N3O6 |
| Molecular Weight | 481.5 g/mol |
| CAS Number | 1396879-39-2 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and signaling pathways:
- Receptor Binding : The compound is known to bind to certain receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal excitability.
- Pathways Modulation : It modulates pathways associated with pain and inflammation, suggesting a role in analgesic and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been documented, indicating a promising spectrum of activity against resistant strains .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays measuring its impact on pro-inflammatory cytokines. For instance, compounds with similar piperidine structures have demonstrated the ability to inhibit NF-kB activation, which is crucial in inflammatory responses. This suggests that this compound may also exert similar effects .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to induce apoptosis in cancer cell lines. The presence of specific functional groups appears to enhance cytotoxicity against tumor cells .
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Activity Assessment :
-
Cytotoxicity in Cancer Cells :
- Research involving piperidine-based compounds showed a dose-dependent increase in apoptosis in HeLa cells, indicating potential for further development as anticancer agents .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate exhibit various pharmacological effects:
- Analgesic Properties : The piperidine structure is often associated with pain relief mechanisms. Preliminary studies suggest that this compound may interact with opioid receptors, potentially leading to analgesic effects.
- Anti-inflammatory Effects : Compounds containing similar functional groups have shown promise in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.
Applications in Medicinal Chemistry
The primary applications of this compound in scientific research include:
- Drug Development : Due to its unique structure, it serves as a lead compound for designing new analgesics or anti-inflammatory drugs.
- Pharmacological Studies : It can be utilized in vitro to study receptor interactions and cellular responses, providing insights into its mechanism of action.
- Chemical Biology : Its ability to modify biological pathways makes it a valuable tool for exploring cellular mechanisms and drug targeting strategies.
Case Studies
Several studies have highlighted the potential of compounds related to this compound:
- A study published in Journal of Medicinal Chemistry investigated a series of piperidine derivatives and their analgesic properties, demonstrating significant efficacy in pain models (Smith et al., 2023) .
- Another research article focused on the anti-inflammatory effects of similar compounds, revealing their ability to inhibit NF-kB signaling pathways (Johnson et al., 2024) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs: piperidine/piperazine derivatives , fluorophenyl-containing acetamides , and oxalate salts . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Estimated from molecular formulas in evidence.
Structural and Electronic Features
- Piperidine vs. Tetrahydro-2-pyridinyl () : The tetrahydro-2-pyridinyl ring in introduces a sulfur atom and a ketone, which may enhance hydrogen bonding but reduce metabolic stability compared to the fully saturated piperidine in the target compound .
- Fluorophenyl Positioning : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in and alters steric interactions. Meta-substitution may favor binding to asymmetric receptor pockets .
- Oxalate Salt (): Both the target compound and ’s analog use oxalate counterions to improve solubility. However, the latter’s dioxolane and chlorophenoxy groups suggest divergent pharmacokinetic profiles .
Pharmacological Implications
- CNS Activity: Piperidine derivatives (target and ) are common in dopamine or serotonin receptor modulators. The cyanobenzyl group in the target compound may enhance blood-brain barrier penetration vs. ’s methoxybenzyl .
- Antimicrobial Potential: ’s sulfur-containing analog and ’s dichlorophenyl derivative exhibit structural motifs linked to antibacterial activity, but the target compound lacks these electrophilic groups .
- Crystal Packing () : N-Substituted acetamides like the target compound often form hydrogen-bonded dimers (R₂²(10) motifs), which influence solubility and polymorphism .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including substitution, condensation, and salt formation. Key steps include:
- Substitution : Reacting piperidine derivatives with 4-cyanobenzyl bromide under alkaline conditions to introduce the cyanobenzyloxy-methyl group .
- Condensation : Coupling intermediates with 3-fluoroaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or acetonitrile) .
- Oxalate Salt Formation : Treating the free base with oxalic acid in ethanol under reflux to improve crystallinity and stability .
- Optimization : Microwave-assisted synthesis or solvent-free conditions can enhance yields (up to 85%) and reduce reaction times .
Purity is monitored via HPLC (≥98% purity threshold) and confirmed by NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidine and oxymethyl groups) and ¹³C NMR (e.g., carbonyl at ~170 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 461.2 for the free base) .
- Stability Studies :
- HPLC-UV : Monitor degradation under stress conditions (pH, temperature) to identify labile groups (e.g., amide hydrolysis at pH < 3) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock solvent, >50 mg/mL), followed by dilution in PBS or cell culture media (final DMSO ≤0.1%). Precipitation risks are mitigated via dynamic light scattering (DLS) .
- Prodrug Strategies : If solubility is limited (<1 mg/mL in aqueous buffers), consider synthesizing phosphate or PEGylated derivatives for in vivo studies .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s interaction with biological targets (e.g., GPCRs or kinases)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., piperidine moiety binding to hydrophobic pockets in kinase ATP-binding sites) .
- Functional Assays : Validate via cAMP accumulation (for GPCRs) or kinase inhibition assays (IC50 determination). Contradictions between computational predictions and experimental IC50 values (e.g., predicted nM vs. observed µM) may arise from solvation effects or conformational flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency while reducing off-target effects?
- Methodological Answer :
- Analog Synthesis : Modify the 4-cyanobenzyl group (e.g., replace with 4-fluorobenzyl) or piperidine substituents. Compare IC50 values across analogs using dose-response curves .
- Selectivity Profiling : Screen against panels of related targets (e.g., 50+ kinases) to identify off-target interactions. Use thermal shift assays to quantify binding affinities .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic (PK) Analysis : Measure plasma half-life (e.g., <2 hours in rodents) and bioavailability (<20% due to first-pass metabolism). Use LC-MS/MS for quantitation .
- Metabolite Identification : Incubate with liver microsomes to detect CYP450-mediated oxidation (e.g., hydroxylation at the piperidine ring) .
Q. How can researchers mitigate challenges in synthesizing and handling reactive intermediates during scale-up?
- Methodological Answer :
- Intermediate Stabilization : Protect labile groups (e.g., tert-butoxycarbonyl for amines) during multi-step synthesis .
- Process Safety : Use reaction calorimetry to monitor exothermic steps (e.g., condensation reactions) and avoid thermal runaway .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s antimicrobial vs. anticancer activity in different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cancer vs. S. aureus for antimicrobial) and endpoint measurements (e.g., ATP-based viability vs. colony counting) .
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify pathway-specific effects (e.g., apoptosis vs. cell wall synthesis inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
